

Structural Elucidation of 3-Nitro-N-pentylaniline: A Comprehensive ^1H NMR Guide

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Compound of Interest

Compound Name:	3-Nitro-N-pentylaniline
CAS No.:	918499-57-7
Cat. No.:	B13519576

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Executive Summary

For researchers and drug development professionals, the accurate structural verification of synthetic intermediates is a critical quality control checkpoint. **3-Nitro-N-pentylaniline** (CAS: 918499-57-7), a highly versatile building block in pharmaceutical synthesis and materials science, presents a unique nuclear magnetic resonance (NMR) profile due to the competing electronic effects on its aromatic system [PubChem\[1\]](#).

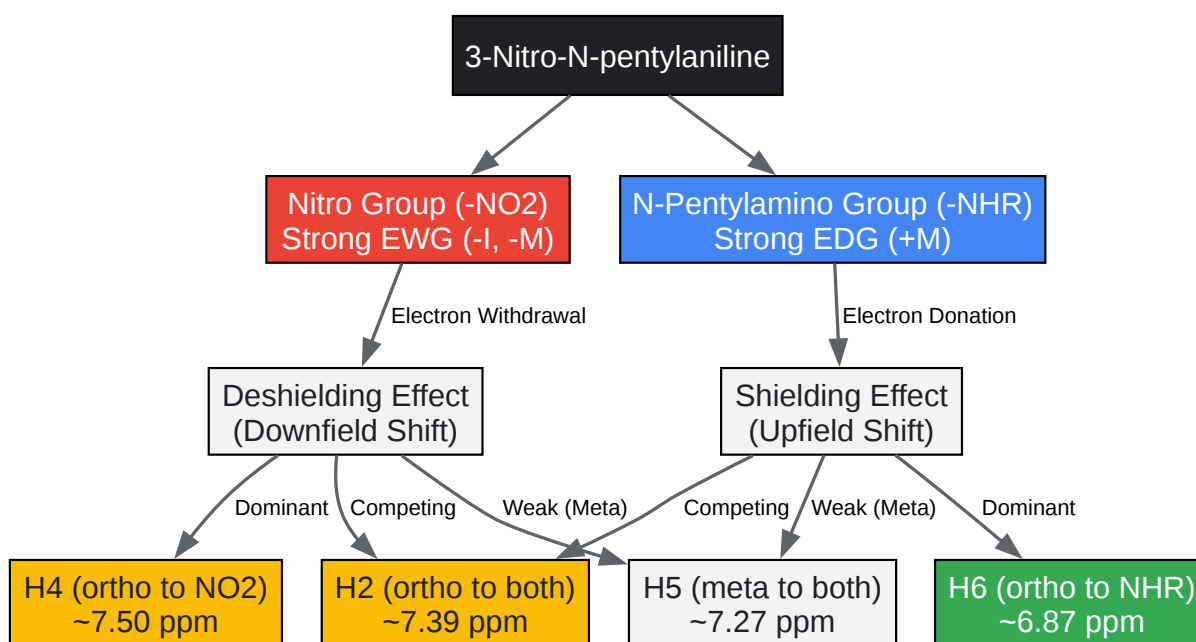
This whitepaper provides an authoritative, in-depth analysis of the ^1H NMR spectrum of **3-Nitro-N-pentylaniline**. By dissecting the causality behind chemical shifts, detailing a self-validating acquisition protocol, and mapping the exact spin-spin coupling networks, this guide serves as a definitive reference for analytical chemists.

Molecular Architecture & Electronic Effects

The ^1H NMR spectrum of **3-Nitro-N-pentylaniline** is governed by a classic "push-pull" electronic system. The benzene ring is substituted by two functionally opposing groups:

- The Nitro Group (-NO₂ at C3): A powerful electron-withdrawing group (EWG). It removes electron density from the ring via both inductive (-I) and resonance (-M) effects, strongly deshielding the ortho and para protons.
- The N-Pentylamino Group (-NHR at C1): A strong electron-donating group (EDG). The lone pair on the nitrogen atom delocalizes into the aromatic π -system (+M effect), shielding the ortho and para protons.

Because these groups are positioned meta to each other, their resonance effects do not directly overlap on the same carbons, creating a highly anisotropic electronic environment. This results in four distinct, non-equivalent aromatic protons (H2, H4, H5, H6) with widely separated chemical shifts, unlike the overlapping multiplets often seen in mono-substituted benzenes.



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Electronic push-pull effects governing the aromatic ¹H NMR chemical shifts.

Spectral Analysis and Peak Assignment

Drawing upon baseline data for 3-nitroaniline ChemicalBook[2] and analogous N-alkylated derivatives RSC[3], the ^1H NMR spectrum (400 MHz, CDCl_3) of **3-Nitro-N-pentylaniline** can be definitively assigned.

The Aromatic Region (6.80 – 7.60 ppm)

- H4 (δ 7.50, ddd, $J = 8.1, 2.0, 0.9$ Hz): This proton is ortho to the nitro group and para to the amine. The dominant deshielding effect of the $-\text{NO}_2$ group pushes this signal furthest downfield. It couples strongly with H5 (ortho-coupling, ~ 8.1 Hz) and weakly with H2 (meta-coupling, ~ 2.0 Hz).
- H2 (δ 7.39, t, $J = 2.1$ Hz): Situated directly between the two substituents. It experiences competing effects but is slightly more influenced by the proximity of the strongly deshielding nitro group. It appears as a narrow triplet due to meta-coupling with both H4 and H6.
- H5 (δ 7.27, t, $J = 8.1$ Hz): Located meta to both functional groups, H5 is relatively unperturbed by resonance effects. Its chemical shift closely mirrors that of unsubstituted benzene and often overlaps with the residual CHCl_3 solvent peak (7.26 ppm).
- H6 (δ 6.87, ddd, $J = 8.1, 2.3, 0.9$ Hz): Positioned ortho to the electron-donating N-pentylamino group and para to the nitro group. The +M effect of the nitrogen lone pair significantly shields this proton, driving it upfield.

The Aliphatic & Amine Region (0.80 – 4.20 ppm)

- Amine Proton ($-\text{NH}$, $\delta \sim 4.10$, br s): Appears as a broad singlet due to quadrupolar relaxation of the ^{14}N nucleus and chemical exchange. This peak will disappear upon D_2O shake.
- N- CH_2 (α -carbon, δ 3.16, t, $J = 7.1$ Hz): The methylene group directly attached to the nitrogen is deshielded by the electronegative heteroatom, shifting it downfield relative to a standard alkane.
- Aliphatic Chain ($\beta, \gamma, \delta, \epsilon$ carbons): The remaining pentyl chain exhibits standard aliphatic splitting: a quintet at δ 1.64 for the β - CH_2 , a multiplet around δ 1.35-1.40 for the γ and δ - CH_2 groups, and a terminal triplet at δ 0.91 for the ϵ - CH_3 .

Quantitative Data Summary

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment / Causality
H4	7.50	ddd	8.1, 2.0, 0.9	1H	Deshielded by ortho -NO ₂
H2	7.39	t	2.1	1H	Interstitial; net deshielding
H5	7.27	t	8.1	1H	Meta to both; overlaps CDCl ₃
H6	6.87	ddd	8.1, 2.3, 0.9	1H	Shielded by ortho -NHR
NH	~4.10	br s	-	1H	Exchangeable amine proton
H1' (α)	3.16	t	7.1	2H	Deshielded by adjacent N
H2' (β)	1.64	quintet	7.1	2H	Aliphatic chain
H3', H4'	1.35 - 1.40	m	-	4H	Aliphatic chain
H5' (ϵ)	0.91	t	7.0	3H	Terminal methyl

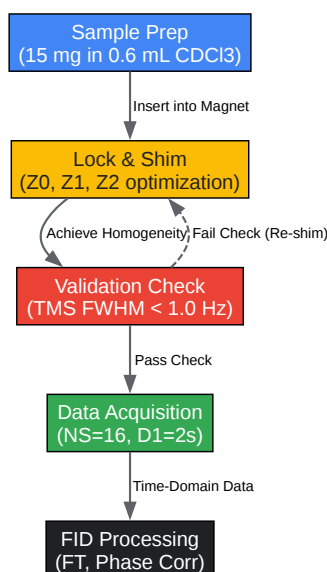
Experimental Protocol: Self-Validating NMR Acquisition

To accurately resolve the fine J-couplings (specifically the ~2.0 Hz meta-couplings) required to differentiate H2, H4, and H6, a rigorous, self-validating acquisition protocol must be followed.

Step-by-Step Methodology

- Sample Preparation:
 - Dissolve exactly 15 mg of highly pure **3-Nitro-N-pentylaniline** in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS).
 - Causality: CDCl_3 is selected not only for its excellent solubilizing properties for moderately polar secondary anilines but also because its residual proton signal (7.26 ppm) serves as a secondary internal reference, while TMS (0.00 ppm) provides the primary zero-point calibration.
- Instrument Setup & Tuning:
 - Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer.
 - Tune and match the probe to the ^1H frequency to maximize the signal-to-noise ratio (SNR) and ensure optimal RF pulse delivery.
- Shimming & Locking:
 - Lock the spectrometer to the deuterium frequency of CDCl_3 .
 - Perform automated gradient shimming (TopShim or equivalent), followed by manual optimization of the Z1 and Z2 gradients.
- Validation Checkpoint (Self-Validating System):
 - Acquire a single-scan dummy spectrum (NS=1).
 - Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm.
 - Action: If FWHM > 1.0 Hz, reject the shim state and re-optimize. Poor magnetic homogeneity will artificially broaden the peaks, completely obscuring the critical 2.1 Hz meta-coupling of H2, rendering the spectrum uninterpretable.
- Data Acquisition:

- Pulse Sequence: Standard 30-degree pulse (zg30).
- Relaxation Delay (D1): Set to 2.0 seconds to ensure complete longitudinal relaxation of the aromatic protons, ensuring accurate integration.
- Number of Scans (NS): 16.
- Acquisition Time (AQ): ~3.0 seconds to provide sufficient digital resolution.
- Processing:
 - Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT).
 - Perform zero-order and first-order phase correction manually to ensure symmetrical peak shapes.



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Standard operational workflow for ¹H NMR acquisition of substituted anilines.

References

- PubChem Compound Summary for CID 16102244, **3-Nitro-N-pentylaniline**. National Center for Biotechnology Information. [[Link](#)]

- Supporting Information: Synthesis and NMR Characterization of N-Alkyl-3-nitroanilines. Royal Society of Chemistry (RSC). [[Link](#)]
- Hydroxylamine-Mediated Arene C-H Amination (SI Data for N-methyl-3-nitroaniline derivatives). Heidelberg University. [[Link](#)]

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Sources

- 1. 3-Nitro-N-pentylaniline | C₁₁H₁₆N₂O₂ | CID 16102244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitroaniline(99-09-2) 1H NMR spectrum [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Structural Elucidation of 3-Nitro-N-pentylaniline: A Comprehensive ¹H NMR Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13519576/docs#structural-elucidation-of-3-nitro-n-pentylaniline-a-comprehensive-h-nmr-guide>]

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